molecular formula C14H12N2O4 B8572066 Methyl 2-(4-methylpyridin-3-yl)-5-nitrobenzoate

Methyl 2-(4-methylpyridin-3-yl)-5-nitrobenzoate

Cat. No. B8572066
M. Wt: 272.26 g/mol
InChI Key: MREKIJXEHCUYSA-UHFFFAOYSA-N
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Patent
US08916553B2

Procedure details

Intermediate 20A was prepared from Intermediate 1A and methyl 2-bromo-5-nitrobenzoate by the procedure described for the preparation of Intermediate 1C. MS (ES): m/z=273.1 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Intermediate 1C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1B(O)O.Br[C:12]1[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][C:13]=1[C:14]([O:16][CH3:17])=[O:15].CC1C=CN=CC=1C1C=CC=C2C=1C=NN2>>[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[C:12]1[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][C:13]=1[C:14]([O:16][CH3:17])=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=NC=C1)B(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=O)OC)C=C(C=C1)[N+](=O)[O-]
Step Two
Name
Intermediate 1C
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=NC=C1)C1=C2C=NNC2=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=NC=C1)C1=C(C(=O)OC)C=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.